1,1-Bis(morpholino)ethylene
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives often involves complex reactions with ethylene or ethylene-bridged structures as intermediates or core components. For instance, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds demonstrate different rotation restrictions around the C(Ar)-N bonds, indicating the synthesis's complexity and the structural diversity that can be achieved (Hermon & Tshuva, 2008).
Molecular Structure Analysis
The molecular structure of compounds related to "1,1-Bis(morpholino)ethylene" often features complex arrangements with specific electronic structures, as seen in the synthesis of ethylene-bridged ligands and their complexes (Singh et al., 2000). These structures highlight the importance of understanding the electronic contributions and geometrical constraints in designing such molecules.
Chemical Reactions and Properties
The reactivity of morpholine derivatives can vary significantly depending on their structure. For example, reactions involving morpholinothiocarbonyl disulfide with iodine showcase the complex interplay between charge transfer and oxidation reactions in the synthesis of related compounds (Bigoli et al., 1985). These reactions underline the diverse chemical behavior that can be expected from "1,1-Bis(morpholino)ethylene"-like molecules.
Physical Properties Analysis
The physical properties of compounds structurally similar to "1,1-Bis(morpholino)ethylene" can be inferred from studies on related molecules. For instance, the investigation into the structural organization of bis(diethyldithiocarbamato) morpholine-zinc(II) and -copper(II) reveals insights into solid-state solvation effects, highlighting the impact of molecular structure on physical properties (Ivanov et al., 2001).
Chemical Properties Analysis
The chemical properties of morpholine and ethylene-containing compounds often involve unique reactivities and potential for complexation with metals, as shown in the study of bis(morpholinothiocarbonyl) disulfide and its iodine-induced oxidation products (Bigoli et al., 1985). These properties are crucial for understanding the chemical versatility and application potential of such molecules.
Scientific Research Applications
Catalysis in Ethylene Oligo-/Polymerization : Iron and cobalt catalysts supported by ligands including 1,1-Bis(morpholino)ethylene variants have shown promise in ethylene oligo-/polymerization. Adjusting ring strain in these ligands can significantly impact the catalytic activities and thermal stability of the catalysts, enabling the production of linear vinyl-polyethylenes, which are useful in creating long-chain branched copolymers and coating materials (Wang, Solan, Zhang, & Sun, 2018).
Synthesis of Chromeno[2,3-b]chromenes : The reaction of 1,1-Bis(morpholino)ethylene with o-quinone methides leads to the synthesis of chromeno[2,3-b]chromenes. This process involves a cascade of reactions, including a hetero-Diels–Alder reaction, and has implications for the development of new chemical compounds (Osyanin, Osipov, Demidov, Krasnikov, & Klimochkin, 2017).
Polymer-Supported Bis(oxazoline)-Copper Complexes : Bis(oxazolines), which can be modified to include 1,1-Bis(morpholino)ethylene, have been used to create polymer-supported copper catalysts. These catalysts are effective in cyclopropanation reactions of styrene with ethyl diazoacetate and can be easily recovered and reused (Burguete, Fraile, García, Garcia-Verdugo, Luís, & Mayoral, 2000).
Electrochemical Applications : 1,1-Bis(morpholino)ethylene derivatives have been explored as components of ionic liquids in electrochemical applications, such as in electrochemical double-layer capacitors (EDLCs). These compounds show potential as electrolytes, offering high conductivity and electrochemical stability (Galiński & Stępniak, 2009).
Electrochemical Sensing and Catalysis : Derivatives of 1,1-Bis(morpholino)ethylene have been used in the development of novel iron(II) sulfanyl porphyrazines for electrochemical sensing and catalysis. These materials demonstrate electrocatalytic activity and are promising for the electrochemical oxidation of organic compounds, including bioactive components (Koczorowski, Rębiś, Szczolko, Antecka, Teubert, Milczarek, & Goslinski, 2019).
Safety And Hazards
properties
IUPAC Name |
4-(1-morpholin-4-ylethenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(11-2-6-13-7-3-11)12-4-8-14-9-5-12/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEZCVVWTRIDOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(N1CCOCC1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337624 | |
Record name | 1,1-Bis(morpholino)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(morpholino)ethylene | |
CAS RN |
14212-87-4 | |
Record name | 1,1-Bis(morpholino)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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